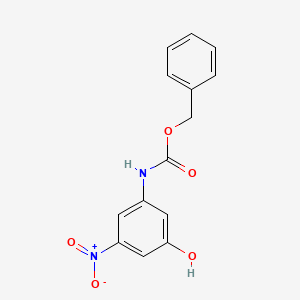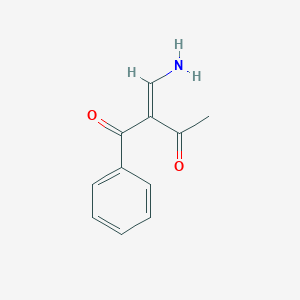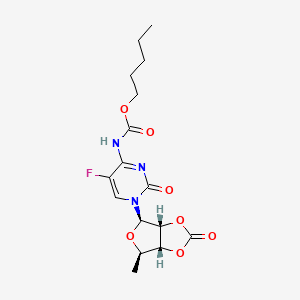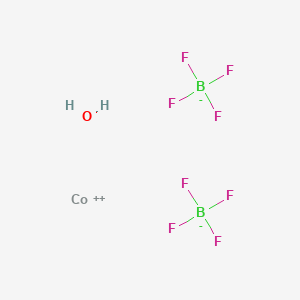![molecular formula C9H12 B8034415 5-Vinylbicyclo[2.2.1]hept-2-ene (stabilized with BHT)](/img/structure/B8034415.png)
5-Vinylbicyclo[2.2.1]hept-2-ene (stabilized with BHT)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Vinylbicyclo[2.2.1]hept-2-ene, also known as 5-Vinyl-2-norbornene, is a colorless to almost colorless clear liquid with the molecular formula C9H12 and a molecular weight of 120.20 g/mol . It is stabilized with butylated hydroxytoluene (BHT) to prevent polymerization during storage and handling . This compound is known for its high reactivity due to the presence of both a vinyl group and a strained bicyclic structure, making it a valuable intermediate in organic synthesis and polymer chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Vinylbicyclo[2.2.1]hept-2-ene can be synthesized through various methods. One common synthetic route involves the Diels-Alder reaction between cyclopentadiene and 1,3-butadiene, followed by dehydrogenation . The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition and subsequent dehydrogenation steps .
Industrial Production Methods
In industrial settings, the production of 5-Vinylbicyclo[2.2.1]hept-2-ene often involves continuous flow processes to ensure consistent quality and yield . The use of stabilizers like BHT is crucial to prevent unwanted polymerization during production and storage . The compound is typically purified through distillation to achieve the desired purity level of over 98% .
Análisis De Reacciones Químicas
Types of Reactions
5-Vinylbicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated bicyclic compounds.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reagents such as bromine or chlorine can be used under controlled conditions.
Major Products
The major products formed from these reactions include epoxides, saturated bicyclic compounds, and halogenated derivatives . These products are valuable intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
5-Vinylbicyclo[2.2.1]hept-2-ene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Vinylbicyclo[2.2.1]hept-2-ene involves its high reactivity due to the strained bicyclic structure and the presence of the vinyl group . The compound can undergo various chemical transformations, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound acts as a reactive intermediate that can be functionalized to produce a wide range of derivatives .
Comparación Con Compuestos Similares
Similar Compounds
5-Ethylbicyclo[2.2.1]hept-2-ene: Similar structure but with an ethyl group instead of a vinyl group.
5-Methylbicyclo[2.2.1]hept-2-ene: Contains a methyl group instead of a vinyl group.
5-Phenylbicyclo[2.2.1]hept-2-ene: Features a phenyl group in place of the vinyl group.
Uniqueness
5-Vinylbicyclo[2.2.1]hept-2-ene is unique due to the presence of the vinyl group, which imparts higher reactivity compared to its analogs with alkyl or aryl substituents . This increased reactivity makes it particularly valuable in polymer chemistry and organic synthesis .
Propiedades
IUPAC Name |
(1R,4S)-5-ethenylbicyclo[2.2.1]hept-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7-9H,1,5-6H2/t7-,8?,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYHZQLKOKTDAI-PSGOWDBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC2CC1C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1C[C@@H]2C[C@H]1C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopropyl-3-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8034341.png)


![N-tert-butyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8034359.png)
![N-cyclohexyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8034362.png)
![1-O-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 4-O-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enedioate](/img/structure/B8034379.png)








